6-Isopropyl-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure consists of an indole ring substituted with an isopropyl group at the 6-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-1H-indole-3-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For this specific compound, the starting materials would include a suitable isopropyl-substituted ketone or aldehyde.
Another method involves the cyclization of 2-(tosylmethyl)anilines with terminal alkynes using a copper catalyst . This method provides a straightforward route to 2,3-disubstituted indoles, which can then be further functionalized to introduce the isopropyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include the use of methanesulfonic acid as a catalyst and methanol as a solvent, with the reaction being carried out under reflux .
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-alcohol or indole-3-aldehyde.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
6-Isopropyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Isopropyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin receptors and nuclear receptors . These interactions can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbaldehyde: A metabolite of dietary tryptophan with immune-modulating properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth in cuttings.
Uniqueness
6-Isopropyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives . The presence of the isopropyl group at the 6-position and the carboxylic acid group at the 3-position makes it a valuable compound for developing new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-propan-2-yl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c1-7(2)8-3-4-9-10(12(14)15)6-13-11(9)5-8/h3-7,13H,1-2H3,(H,14,15) |
InChI Key |
NWDJUCWGCOBAIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.